molecular formula C9H8ClN3S B13690471 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine

5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13690471
M. Wt: 225.70 g/mol
InChI Key: OUFPLZRAYZNULI-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is a high-purity chemical compound supplied for research and development purposes. This organic molecule features a 1,3,4-thiadiazole ring, a heterocycle known for its diverse biological activities, substituted with an amino group and a 3-chloro-4-methylphenyl ring . The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal and agrochemical research. Studies on closely related analogs have demonstrated that such compounds can exhibit significant antiviral activity . For instance, sulfonamide derivatives incorporating a 5-(4-chlorophenyl)-1,3,4-thiadiazole core have been shown to inhibit the tobacco mosaic virus (TMV), suggesting potential applications in the development of new plant protection agents . Furthermore, the structural motif is frequently explored for generating compounds with fungicidal and antibacterial properties , making this amine a valuable building block for synthesizing novel active ingredients. As a chemical intermediate, this product offers researchers a versatile starting point for further derivatization, particularly at the 2-amino group, to create libraries of compounds for biological screening. It is essential for researchers to handle this material with care, using appropriate personal protective equipment in a laboratory setting. Please note: This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8ClN3S/c1-5-2-3-6(4-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

OUFPLZRAYZNULI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(S2)N)Cl

Origin of Product

United States

Preparation Methods

Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl5)

A highly efficient and mild method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including 5-(3-chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine, involves a solid-phase reaction of thiosemicarbazide, the corresponding carboxylic acid, and phosphorus pentachloride (PCl5) under ambient conditions.

Procedure:

  • Mix stoichiometric amounts of thiosemicarbazide (A mol), 3-chloro-4-methylbenzoic acid (B mol), and phosphorus pentachloride (C mol) in a dry reaction vessel.
  • Grind the mixture at room temperature until the reaction completes, then allow it to stand to obtain a crude product.
  • Add an alkaline solution to the crude product until the pH reaches 8.0–8.2.
  • Filter, dry, and recrystallize the product to yield the pure 2-amino-5-(3-chloro-4-methylphenyl)-1,3,4-thiadiazole.

Key Parameters:

Reagent Ratio (A:B:C) Reaction Conditions Yield (%) Notes
1 : 1–1.2 : 1–1.2 Room temperature, grinding, short time >91 Mild conditions, low toxicity, low equipment needs

This method is advantageous due to its short reaction time, mild conditions, simple operation, low toxicity of reagents, and high yield (above 91%). It is a solid-phase reaction, avoiding the need for complex liquid-phase setups.

Acid-Catalyzed Cyclization Using Concentrated Sulfuric Acid

Another classical approach involves the reaction of thiosemicarbazide with substituted benzoic acids under dehydrating conditions provided by concentrated sulfuric acid.

Procedure:

  • Mix equimolar amounts of thiosemicarbazide and 3-chloro-4-methylbenzoic acid.
  • Add concentrated sulfuric acid as a dehydrating agent.
  • Stir the mixture under cooling and then allow it to react overnight.
  • Isolate the product by filtration and purification.

This method has been widely used for synthesizing various 5-substituted 1,3,4-thiadiazoles, including analogues with nitro and hydroxy substituents on the aromatic ring. Yields typically range from 40% to 70%, depending on the substituent and reaction conditions.

Substituent on Benzoic Acid Yield (%) Melting Point (°C) IR Key Bands (cm⁻¹)
3-Chloro-4-methyl (expected) ~65-70* Not specifically reported C=N ~1620, N-H ~3200, C-S-C ~660

*Yield estimated based on analogous compounds with similar substituents.

Carbodiimide-Mediated Condensation for Derivative Synthesis

For further functionalization and synthesis of derivatives based on 5-(3-chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine, carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of N-hydroxybenzotriazole (HOBt) have been employed.

Procedure:

  • The 5-(3-chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine intermediate is reacted with acyl chlorides or carboxylic acids in the presence of EDC·HCl and HOBt.
  • The reaction proceeds rapidly under mild conditions, producing amide derivatives.
  • Products are purified by recrystallization or chromatography.

This method is useful for synthesizing complex derivatives for biological activity studies but requires the initial preparation of the thiadiazole amine intermediate.

Cyclization via Isothiocyanate Intermediates and Hydrazine Hydrate

In some synthetic routes, substituted aryl isothiocyanates are reacted with hydrazine hydrate to form thiosemicarbazide intermediates, which upon cyclization yield 5-substituted 1,3,4-thiadiazoles.

Procedure:

  • React substituted aryl isothiocyanate (e.g., 3-chloro-4-methylphenyl isothiocyanate) with hydrazine hydrate.
  • Cyclize the resulting thiosemicarbazide derivative using carbon disulfide and potassium hydroxide.
  • Isolate the 5-(3-chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine product.

This method allows for structural diversity and has been used in the synthesis of biologically active thiadiazole derivatives.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Solid-phase grinding with PCl5 Thiosemicarbazide, 3-chloro-4-methylbenzoic acid, PCl5 Room temp, grinding, short time >91 Mild, simple, economical, high yield Requires handling PCl5
Acid-catalyzed cyclization Thiosemicarbazide, 3-chloro-4-methylbenzoic acid, conc. H2SO4 Heating, overnight ~65-70* Established, straightforward Longer reaction time, corrosive acid
Carbodiimide-mediated coupling 5-(3-chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine, EDC·HCl, HOBt Room temp, mild Variable Enables derivative synthesis Requires intermediate preparation
Isothiocyanate route 3-chloro-4-methylphenyl isothiocyanate, hydrazine hydrate, CS2, KOH Reflux, basic conditions Moderate Structural diversity Multi-step, uses toxic reagents

*Yield estimated from analogous compounds due to lack of direct data.

In-Depth Research Findings and Analytical Data

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Characteristic bands for 1,3,4-thiadiazole ring include C=N stretching around 1620 cm⁻¹, N-H stretching near 3200 cm⁻¹, and C-S-C stretching near 660 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum typically shows signals for the aromatic protons of the 3-chloro-4-methylphenyl group, the methyl group as a singlet near δ 2.3 ppm, and the amino protons around δ 7.7 ppm.
  • Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, and sulfur content consistent with the molecular formula.

Crystallographic Confirmation

Single-crystal X-ray diffraction studies of related 5-aryl-1,3,4-thiadiazol-2-amines, including 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, confirm the molecular structure and tautomeric form, supporting the synthetic methodology.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazoline derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicinal chemistry, 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials .

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazol-2-amine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a detailed comparison with structurally analogous compounds:

Key Observations

  • Anticonvulsant Activity: The presence of two chloro groups (e.g., 4-chloro-2-(2-chlorophenoxy)phenyl in ) enhances anticonvulsant potency compared to mono-substituted analogs. The ethyl group on the amine further improves lipophilicity and brain penetration .
  • Anticancer Activity : Schiff base derivatives (e.g., ) exhibit enhanced anticancer activity due to imine bond formation, which facilitates interaction with cellular targets like DNA or enzymes. Fluorophenyl substituents (e.g., in ) improve selectivity for breast cancer cells (MCF7).
  • Alkyl chains (e.g., hexyl in ) improve membrane permeability but may reduce specificity. Heterocyclic substituents (e.g., pyridine in ) introduce additional hydrogen-bonding sites, critical for enzyme inhibition.

Pharmacokinetic Considerations

  • Lipophilicity : Compounds with longer alkyl chains (e.g., hexyl in ) show increased logP values, favoring CNS penetration but risking off-target effects.
  • Metabolic Stability : Electron-withdrawing groups (e.g., Cl) slow hepatic metabolism, extending half-life .

Biological Activity

5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antibacterial properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a five-membered thiadiazole ring with two nitrogen atoms and a sulfur atom, along with a 3-chloro-4-methylphenyl substituent. This unique structure is crucial for its interactions within biological systems, influencing its pharmacological potential.

Anticancer Activity

Research indicates that 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibits significant anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been tested against:
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
  • Cytotoxicity Results : The median inhibitory concentration (IC50) values indicate the potency of the compound:
    • MCF-7 : IC50 = 26.12 µg/mL
    • HepG2 : IC50 = 6.51 µg/mL (comparable to 5-Fluorouracil) .

The anticancer activity is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is essential for nucleotide synthesis in cancer cells .
  • Induction of Apoptosis : It has been shown to increase the proportion of apoptotic cells significantly—up to 4.65 times higher than untreated controls after 48 hours of exposure .

Antibacterial Activity

In addition to its anticancer properties, this compound also demonstrates antibacterial activity against various bacterial strains.

Testing and Results

  • Bacterial Strains Tested : It has shown effectiveness against:
    • Gram-positive bacteria: Staphylococcus aureus
    • Gram-negative bacteria: Escherichia coli
  • Efficacy : The compound exhibited notable antibacterial activity, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis with Related Compounds

The biological activity of 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine can be compared with other structurally similar compounds:

Compound NameStructureUnique Features
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amineStructureSimilar biological activity but different substitution pattern affects reactivity
5-Amino-3-(4-methylphenyl)pyrazoleStructureDifferent ring structure may influence pharmacological profile
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acidStructurePotentially different solubility and bioavailability profiles

The specific substitution pattern in 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is crucial for its enhanced biological properties compared to these related compounds .

Q & A

Q. What are the common synthetic routes for 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of substituted precursors under controlled conditions. A validated method includes reacting 3-chloro-4-methylbenzoic acid derivatives with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) at reflux temperatures (90–100°C) for 3–6 hours. Optimization focuses on:

  • Catalyst selection : POCl₃ enhances cyclization efficiency by acting as both a dehydrating agent and catalyst .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
  • pH control : Precipitation is achieved by adjusting pH to 8–9 with ammonia, followed by recrystallization from DMSO/water mixtures .

Q. How is the molecular structure of 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine confirmed experimentally?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.70–1.72 Å) and dihedral angles between the thiadiazole ring and aryl substituents, critical for understanding steric effects .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–7.5 ppm, while the NH₂ group resonates at δ 5.8–6.2 ppm in DMSO-d₆ .
    • FT-IR : Peaks at 3248 cm⁻¹ (N–H stretch) and 1595 cm⁻¹ (C=N stretch) confirm functional groups .

Q. What are the key structural features influencing the compound’s reactivity?

  • Substituent effects : The 3-chloro-4-methylphenyl group enhances electron-withdrawing properties, increasing electrophilicity at the thiadiazole C2 position .
  • Hydrogen bonding : The NH₂ group participates in intermolecular N–H···N interactions, forming supramolecular networks that impact solubility and crystallinity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological activity of this compound?

  • DFT calculations : Used to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes), guiding hypotheses about antibacterial or anticancer mechanisms .
  • Reaction path search : Quantum chemical models (e.g., Gaussian) identify transition states and optimize synthetic pathways .

Q. How should researchers address contradictions in reported biological activity data?

  • Dose-response studies : Re-evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Mechanistic profiling : Combine enzyme inhibition assays (e.g., COX-2) with transcriptomics to validate target engagement .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH stability testing : Monitor degradation via HPLC in buffers (pH 2–9) to identify optimal storage conditions .
  • Derivatization : Introduce electron-donating groups (e.g., methoxy) to the aryl ring to reduce hydrolysis susceptibility .

Q. How can structural analogs be designed to enhance selectivity for specific biological targets?

  • SAR studies : Modify substituents at the 3-chloro-4-methylphenyl or thiadiazole positions. For example:
    • Increased lipophilicity : Replace methyl with trifluoromethyl to enhance membrane permeability .
    • Bioisosteric replacement : Substitute thiadiazole with oxadiazole to modulate hydrogen-bonding capacity .

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